molecular formula C20H23N3O5S B2361376 4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1903338-74-8

4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2361376
CAS No.: 1903338-74-8
M. Wt: 417.48
InChI Key: OCCKRDMOPFZPJT-UHFFFAOYSA-N
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Description

The compound, 4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, is a synthetic chemical entity with potential applications in various fields. This multifaceted molecule combines unique structural elements that enable diverse interactions in chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can be accomplished through a multi-step process:

  • Initial Formation of Isoindoline Derivative: : Starting with phthalic anhydride and ammonia to form the phthalimide intermediate.

  • Azetidine Ring Introduction: : A coupling reaction between the isoindoline derivative and an azetidine derivative under specific catalytic conditions.

  • Benzenesulfonamide Attachment: : Subsequent reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final compound.

Industrial Production Methods

Industrial-scale production may involve optimization of the laboratory-scale synthesis to increase yield, reduce costs, and ensure purity. Key considerations include:

  • Batch vs. Continuous Flow Synthesis: : Choosing the appropriate method based on economic and efficiency factors.

  • Catalysts and Reagents: : Utilization of recyclable catalysts and environmentally friendly reagents to minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including but not limited to:

  • Oxidation: : Oxidative cleavage of specific bonds in the molecule.

  • Reduction: : Reduction of the isoindoline ring or other functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Utilization of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Employing conditions like Friedel-Crafts acylation or nucleophilic aromatic substitution with suitable nucleophiles.

Major Products Formed

The products of these reactions depend on the specific pathways chosen, but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Catalysis: : Serving as a precursor or ligand in catalytic systems for organic transformations.

  • Material Science: : Utilized in the synthesis of advanced materials with specific properties.

Biology

  • Molecular Probes: : Acting as a probe to study biochemical pathways and interactions.

Medicine

  • Pharmaceutical Development: : Investigated for therapeutic properties, possibly as an inhibitor or activator of specific biological targets.

Industry

  • Chemical Industry: : Used in the production of specialty chemicals or as an intermediate in synthetic processes.

Mechanism of Action

The compound's mechanism of action would involve specific interactions with molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects or biochemical insights.

  • Molecular Targets: : The exact targets could include protein kinases, enzymes, or receptors.

  • Pathways Involved: : The pathways modulated could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylbenzenesulfonamide: : Shares the benzenesulfonamide moiety but lacks the complex azetidine and isoindoline structures.

  • Phthalimides: : Related in structure due to the isoindoline component but differ significantly in their reactivity and applications.

Uniqueness

The uniqueness of 4-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its combination of structural elements, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-21(2)29(27,28)15-9-7-13(8-10-15)18(24)22-11-14(12-22)23-19(25)16-5-3-4-6-17(16)20(23)26/h3-4,7-10,14,16-17H,5-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKRDMOPFZPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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